molecular formula C69H113N23O23 B8115604 Cerebellin H-Ser-Gly-Ser-Ala-Lys-Val-Ala-Phe-Ser-Ala-Ile-Arg-Ser-Thr-Asn-His-OH

Cerebellin H-Ser-Gly-Ser-Ala-Lys-Val-Ala-Phe-Ser-Ala-Ile-Arg-Ser-Thr-Asn-His-OH

Cat. No.: B8115604
M. Wt: 1632.8 g/mol
InChI Key: ADHFFUOAOLWHGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cerebellin H-Ser-Gly-Ser-Ala-Lys-Val-Ala-Phe-Ser-Ala-Ile-Arg-Ser-Thr-Asn-His-OH is a neuromodulatory peptide widely distributed in the central nervous system. It is a hexadecapeptide derived from the precursor protein precerebellin (Cbln1). This compound plays a crucial role in modulating synaptic structure formation and enhancing secretory activity in various tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cerebellin is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of cerebellin follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The use of advanced purification techniques, such as preparative HPLC, ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Cerebellin can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of such bonds .

Scientific Research Applications

Cerebellin has a wide range of scientific research applications, including:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in synaptic structure formation and neuromodulation in the central nervous system.

    Medicine: Explored for its potential therapeutic effects in enhancing secretory activity in tissues like the adrenal gland.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

Cerebellin exerts its effects by modulating synaptic structure formation and enhancing secretory activity. It directly stimulates catecholamine release via the adenylate cyclase/protein kinase A-dependent signaling pathway. This mechanism involves the release of catecholamines, which in turn enhances steroid-hormone secretion .

Comparison with Similar Compounds

Uniqueness: Cerebellin is unique in its specific role in modulating synaptic structure formation and enhancing secretory activity in the adrenal gland. Its distinct sequence and mechanism of action set it apart from other neuropeptides .

Properties

IUPAC Name

2-[[4-amino-2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[2-[[2-[[6-amino-2-[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H113N23O23/c1-9-33(4)52(66(112)84-42(19-15-21-76-69(73)74)58(104)88-48(30-96)64(110)92-53(37(8)97)67(113)86-44(24-49(72)98)61(107)87-45(68(114)115)23-39-25-75-31-78-39)91-56(102)36(7)80-63(109)47(29-95)89-60(106)43(22-38-16-11-10-12-17-38)85-55(101)35(6)81-65(111)51(32(2)3)90-59(105)41(18-13-14-20-70)83-54(100)34(5)79-62(108)46(28-94)82-50(99)26-77-57(103)40(71)27-93/h10-12,16-17,25,31-37,40-48,51-53,93-97H,9,13-15,18-24,26-30,70-71H2,1-8H3,(H2,72,98)(H,75,78)(H,77,103)(H,79,108)(H,80,109)(H,81,111)(H,82,99)(H,83,100)(H,84,112)(H,85,101)(H,86,113)(H,87,107)(H,88,104)(H,89,106)(H,90,105)(H,91,102)(H,92,110)(H,114,115)(H4,73,74,76)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHFFUOAOLWHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H113N23O23
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1632.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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